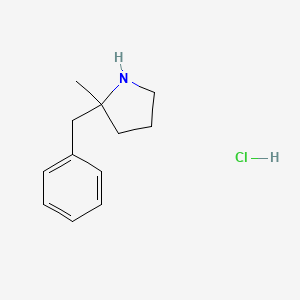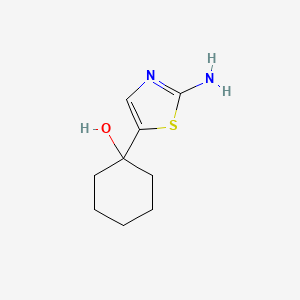![molecular formula C12H7F4N B1448482 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine CAS No. 1261600-84-3](/img/structure/B1448482.png)
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Vue d'ensemble
Description
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is a chemical compound with the CAS Number: 1261600-84-3. It has a molecular weight of 241.19 . It is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is represented by the linear formula: C12H7F4N .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The unique physicochemical properties of TFMP derivatives are due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique
Agrochemical Industry
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, in particular, is utilized in the synthesis of various pesticides. For instance, derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine are in high demand as intermediates for creating crop-protection products .
Pharmaceutical Development
In the pharmaceutical sector, TFMP derivatives have been incorporated into several FDA-approved drugs. These compounds exhibit unique physicochemical properties due to the fluorine atoms, which contribute to their biological activities. The presence of the TFMP group has been crucial in the development of medications for various diseases and disorders .
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are part of the active ingredients in treatments for animals, enhancing the efficacy of veterinary drugs .
Organic Synthesis Intermediates
The compound and its derivatives are valuable intermediates in organic synthesis. They are used to construct complex molecules for further application in research and industry. The unique characteristics of the pyridine moiety combined with the fluorine atoms make them versatile building blocks .
Material Science
In material science, the incorporation of TFMP derivatives can alter the physical properties of materials, such as increasing resistance to degradation or altering electrical properties. This makes them valuable in the development of advanced materials for various applications .
Cancer Research
Halogenated pyridines, including those with the TFMP group, have shown potential as anti-cancer compounds. They are being studied for their efficacy against colorectal cancer and other types of malignancies, highlighting the role of fluorinated pyridines in therapeutic advancements .
Safety And Hazards
Orientations Futures
Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-5-8(6-17-7-9)10-3-1-2-4-11(10)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQUSLUQIUOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



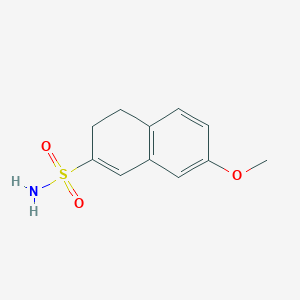
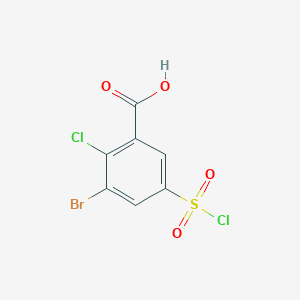
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
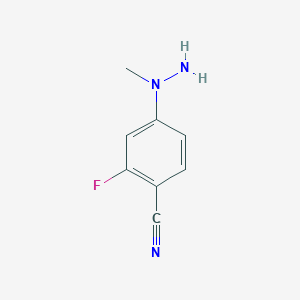
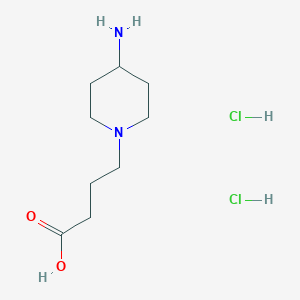
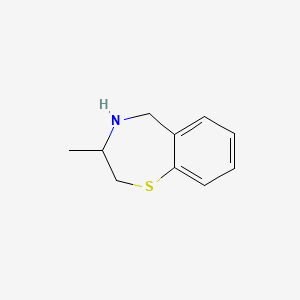
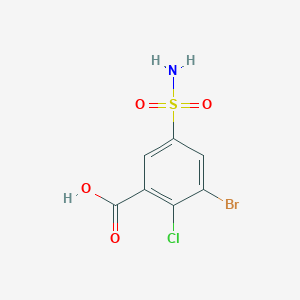
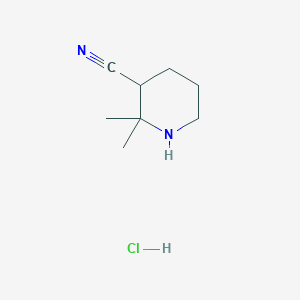
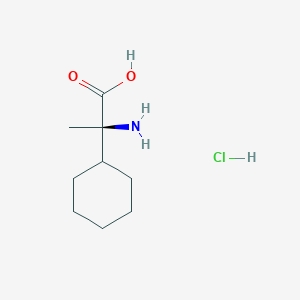

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
